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Compound of Interest

Compound Name: 2-(2-Chloroethyl)isoindolin-1-one

CAS No.: 41575-23-9

Cat. No.: B3266024

Get Quote

Introduction & Scientific Rationale
2-(2-Chloroethyl)isoindolin-1-one represents a class of "masked" covalent probes. Unlike

highly reactive acrylamides or alpha-halo ketones, the N-(2-chloroethyl) lactam moiety is

relatively stable in neutral aqueous buffer, providing a window for specific binding prior to

covalent modification.

Scaffold Relevance: The isoindolin-1-one core is a privileged structure in medicinal

chemistry, serving as the pharmacophore for various inhibitors including MDM2-p53

interaction inhibitors and ERK1/2 kinase inhibitors. It is also a reduced analogue of the

phthalimide pharmacophore found in immunomodulatory drugs (IMiDs) like thalidomide.

Warhead Chemistry: The 2-chloroethyl group attached to the lactam nitrogen acts as a latent

electrophile. Upon binding to a hydrophobic pocket, the proximity to a basic residue or local

environmental effects can facilitate the elimination of HCl to form a transient N-

vinylisoindolin-1-one (a Michael acceptor), which subsequently captures a proximal Cysteine

thiol. Alternatively, in highly favorable geometries, direct

displacement of the chloride by a nucleophile may occur.
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Mechanism of Action
The covalent labeling process follows a two-step logic (Binding

Reaction) or a specific activation pathway:

Molecular Recognition: The isoindolinone core binds to the target protein's hydrophobic

pocket (e.g., the p53-binding cleft of MDM2 or the ATP pocket of a kinase).

Electrophile Activation & Alkylation:

Pathway A (Elimination-Addition): A basic residue in the active site deprotonates the

-carbon of the chloroethyl group, eliminating Cl⁻ to generate the reactive N-vinyl species.
A nearby Cysteine thiolate then attacks the vinyl group (Michael addition).

Pathway B (Direct Displacement): A highly nucleophilic Cysteine directly attacks the

-carbon, displacing Chloride (

).

Mass Shift: Successful covalent modification results in a mass increase of +159.19 Da

(corresponding to the isoindolin-1-one-2-ethyl moiety).
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Figure 1: Proposed mechanism of covalent protein modification by 2-(2-
Chloroethyl)isoindolin-1-one.

Experimental Protocol
Materials Required
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Probe: 2-(2-Chloroethyl)isoindolin-1-one (Purity >98%).

Target Protein: Recombinant protein (e.g., MDM2, ERK1/2) in suitable buffer (pH 7.4–8.0).

Control: Isoindolin-1-one (lacking the chloroethyl group) or Pre-denatured protein.

Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid DTT/BME during labeling as they will

compete with the probe.

Analysis: LC-MS/MS (Q-TOF or Orbitrap).

Step-by-Step Labeling Workflow
Step 1: Probe Stock Preparation

Dissolve 2-(2-Chloroethyl)isoindolin-1-one in anhydrous DMSO to a concentration of 10

mM.

Note: Prepare fresh or store at -20°C. Avoid repeated freeze-thaw cycles to prevent

hydrolysis of the chloroethyl group.

Step 2: In Vitro Labeling Reaction

Dilute the Target Protein to 10 µM in reaction buffer.

Add the Probe stock to the protein solution to a final concentration of 100 µM (10-fold

excess).

Control Reaction: Add DMSO only or the non-reactive control analog.

Incubate at 37°C for 1–4 hours.

Optimization: Time points of 30 min, 1h, 4h, and 12h are recommended for initial

characterization.

Quench the reaction by adding 5 mM DTT or by protein precipitation (e.g., acetone

precipitation).

Step 3: Tryptic Digestion & Sample Prep
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Re-dissolve precipitated protein in 6 M Urea / 50 mM Ammonium Bicarbonate.

Reduce (DTT, 5 mM, 30 min) and Alkylate (Iodoacetamide, 15 mM, 30 min) free cysteines.

Crucial: This steps caps unmodified cysteines. The probe-modified cysteine will NOT react

with Iodoacetamide.

Dilute Urea to <1 M and add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

Desalt peptides using C18 ZipTips.

Step 4: Mass Spectrometry Analysis

Analyze peptides via LC-MS/MS.

Data Search Parameters:

Variable Modification: Custom modification on Cysteine.

Composition: C10H9NO (Add C10H9NO to Cysteine).

Monoisotopic Mass Shift: +159.0684 Da.

Validate site occupancy by comparing the intensity of the unmodified peptide in the Control

vs. Treated samples.

Data Analysis & Interpretation
Identifying the Adduct
The probe modification is stable. Look for the specific mass shift on Cysteine residues located

within the predicted binding pocket.
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Parameter Value Notes

Probe Formula C₁₀H₁₀ClNO Intact Probe

Leaving Group -HCl Elimination of Hydrochloride

Added Moiety -C₁₀H₉NO "Ethyl-Isoindolinone" group

Mass Shift +159.0684 Da
Monoisotopic mass added to

Cys

Diagnostic Ions m/z ~132.04 (Isoindolinone+) Common fragment ion in MS2

Calculating Occupancy
Calculate the Percent Labeling using the signal intensity (Area Under Curve, AUC) of the

unmodified peptide containing the target Cysteine:

Note: Direct quantification of the modified peptide is less accurate due to potential ionization

efficiency differences.

Troubleshooting & Optimization
Low Labeling Efficiency:

Increase pH to 8.0 to facilitate Cysteine thiolate formation and/or base-catalyzed

elimination of the probe.

Increase probe concentration (up to 50-fold excess) if binding affinity (

) is weak.

Verify probe integrity by LC-MS (check for hydrolysis to the alcohol: 2-(2-

hydroxyethyl)isoindolin-1-one).

Non-Specific Labeling:

If multiple cysteines are labeled, the probe may be acting as a promiscuous alkylator.

Perform a competition assay with a known high-affinity non-covalent ligand (e.g., Nutlin-3

for MDM2) to prove active-site specificity.
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Reduce incubation time.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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